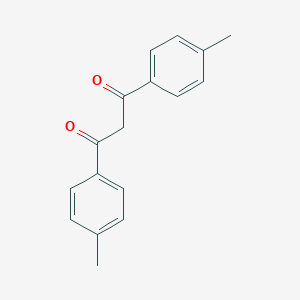

1,3-Propanedione, 1,3-bis(4-methylphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a diketone . It is formed as an intermediate during the synthesis of bisphenols .

Synthesis Analysis

This compound is extensively utilized in scientific research endeavors . It exhibits a broad range of applications in synthetic organic chemistry, owing to its exceptional reactivity and stability .Molecular Structure Analysis

The molecular formula of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is C17H16O4 . Its molecular weight is 284.31 .Chemical Reactions Analysis

While the precise mechanism of action for 1,3-Propanedione, 1,3-bis(4-methylphenyl)- remains incompletely understood, it is believed that the compound undergoes a series of chemical reactions to achieve the desired product .Physical And Chemical Properties Analysis

This compound is a light yellow to yellow to green powder to crystal . The melting point ranges from 116.0 to 120.0 °C .Aplicaciones Científicas De Investigación

Polymer Stabilization

This compound can act as a stabilizer in polymers, preventing degradation and extending the lifespan of the polymer material . This results in improved performance and durability of the polymer in various applications.

Intermediate in Bisphenols Synthesis

1,3-Bis(4-methoxyphenyl)-1,3-propanedione is formed as an intermediate during the synthesis of bisphenols . Bisphenols are a group of chemical compounds with two hydroxyphenyl functionalities. They are widely used in the production of polycarbonates, polyurethanes, and epoxy resins.

Preparation of 1,3-bis(4-hydroxyphenyl)-1,3-propanedione

This compound can be used as a reactant in the preparation of 1,3-bis(4-hydroxyphenyl)-1,3-propanedione . This product has potential applications in various fields, including materials science and medicinal chemistry.

Synthesis of Propylpyrazole Triol (PPT)

1,3-Bis(4-methoxyphenyl)-1,3-propanedione can be used as a starting material in the synthesis of propylpyrazole triol (PPT) . PPT is a selective estrogen receptor alpha agonist, which has potential applications in hormone therapy and cancer treatment.

Ligand in the Synthesis of Iron (III)-oxo Cluster

This compound can act as a ligand in the synthesis of [NaFe 6 (OCH 3) 12 (pmdbm) 6 ]ClO 4, an iron (III)-oxo cluster . Iron-oxo clusters are of interest in the field of bioinorganic chemistry, as they can serve as models for the active sites of various metalloenzymes.

Organic Building Blocks

1,3-Bis(4-methoxyphenyl)-1,3-propanedione can be used as an organic building block in the synthesis of a wide range of organic compounds . This makes it a valuable tool in the field of organic synthesis.

Mecanismo De Acción

Target of Action

The primary targets of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- are currently unknown. This compound is a diketone, which suggests it may interact with various biological targets .

Mode of Action

As a diketone, it may interact with its targets through covalent bonding or other types of chemical interactions .

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

1,3-bis(4-methylphenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFZOWRFWMXGQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189502 |

Source

|

| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-methylphenyl)propane-1,3-dione | |

CAS RN |

3594-36-3 |

Source

|

| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)

![2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B182686.png)

![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)

![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)

![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)

![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)